molecular formula C14H20N4O4 B554791 L-Arginine, N2-[(phenylmethoxy)carbonyl]- CAS No. 1234-35-1

L-Arginine, N2-[(phenylmethoxy)carbonyl]-

Cat. No. B554791
CAS RN: 1234-35-1
M. Wt: 308.33 g/mol
InChI Key: SJSSFUMSAFMFNM-NSHDSACASA-N
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Description

Molecular Structure Analysis

The molecular structure of L-Arginine, N2-[(phenylmethoxy)carbonyl]- is not explicitly provided in the available resources. The molecular formula is C14H20N4O4.

Scientific Research Applications

1. Carbon Capture Applications

  • Summary of Application: L-Arginine is added to a matrix of carboxymethylated nanofibrillated cellulose (CMC-NFC) to fabricate a mobile carrier facilitated transport membrane for the separation of CO2 .
  • Methods of Application: Self-standing films were prepared by casting an aqueous suspension containing different amounts of amino acid (15–30–45 wt.%) and CMC-NFC . The permeation properties were assessed in humid conditions (70–98% relative humidity (RH)) at 35 °C for CO2 and N2 separately .
  • Results or Outcomes: Both permeability and ideal selectivity appeared to be improved by the addition of L-Arginine, especially when high amino-acid loadings were considered . A seven-fold increment in carbon dioxide permeability was observed between pure CMC-NFC and the 45 wt.% blend (from 29 to 220 Barrer at 94% RH), also paired to a significant increase of ideal selectivity (from 56 to 185) .

2. Polymerization of N-carboxyanhydride-L-α-arginine

  • Summary of Application: In the polymerization of N-carboxyanhydride-L-α-arginine (L-Arg-NCA) in H2O, a nucleophilic reaction of the guanidine group with the carbonyl group of L-Arg-NCA leads to quick intramolecular rearrangement .
  • Methods of Application: This process yields a 6-membered ring intermediate 1-amidino-3-amino-2-piperidone, which is either elongated by another L-Arg-NCA yielding arginyl-1-amidino-3-amino-2-piperidone or hydrolyzed to L-α-arginine .
  • Results or Outcomes: The oligoarginines are formed mainly through hydrolysis of arginyl-1-amidino-3-amino-2-piperidones . This is a unique pathway in the polymerization of L-Arg-NCA with regard to the usual pathway of elongations by reaction of N-carboxyanhydride-L-α-amino acid with L-α-amino acid or oligopeptides .

3. Clinical Conditions Associated with Hypoxia

  • Summary of Application: L-arginine has been found to be effective in therapeutic practice in conditions accompanied by hypoxia of different origins . The review considers the possibility of eliminating methodological conflicts in the case of L-arginine, which can be solved by taking into account individual physiological reactivity (or the hypoxia resistance factor) .
  • Methods of Application: The review presents data on the clinical effectiveness of L-arginine in cardiovascular system diseases (hypertension, atherosclerosis, coronary heart disease, etc.) and stress disorders associated with these diseases .
  • Results or Outcomes: The review demonstrates a favourable effect of supplementation with L-arginine and its application depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .

4. Regulation of Gut Motility

  • Summary of Application: L-Arginine has been reported to be involved in the regulation of gut motility . It has been found that L-Arginine above the physiological concentration exerted an excitatory effect on colonic longitudinal muscle (LM) contraction .
  • Methods of Application: An organ bath system was used to detect the contractile force of the longitudinal muscle strip (LMS) of the rat colon . Whole-cell voltage-clamp techniques were applied to observe alterations in the currents of large conductance Ca2±activated K+ (KCa) channels, voltage-dependent potassium (KV) channels, and L-type Ca2+ channels (LTCCs) in smooth muscle cells (SMCs) of the colon .
  • Results or Outcomes: L-Arginine (1 mM) activated the LTTCs and inhibited both KCa channels and KV channels on SMCs . Thus, stimulation by L-Arginine was mediated by ACh .

5. Inflammatory Bowel Disease

  • Summary of Application: L-arginine has been identified as a potential target for clinical intervention in inflammatory bowel disease . The metabolism of L-arginine in the host and the intraluminal microbiota represents a potential therapeutic target .
  • Methods of Application: The study focused on the host side of L-arginine metabolism and the intraluminal microbiota L-arginine consumption . It also considered the effects of L-arginine on the intestinal microbiota and the compositional diversity of the intestinal microbiota .
  • Results or Outcomes: The study found that the resolution of experimental colitis was hampered by the restriction of L-arginine, due to the increased intraluminal consumption of L-arginine by the microbiota .

6. Biopharmaceutical Processing & Biotherapeutic Stabilization

  • Summary of Application: L-arginine, also known as “L-Arginine, N2-[(phenylmethoxy)carbonyl]-”, is widely used in biopharmaceutical processing and stabilization of biotherapeutics .
  • Methods of Application: L-arginine is used in the processing and stabilization of biotherapeutics . It plays a crucial role in the structural components of amino acid .

Safety And Hazards

The safety data sheet for L-Arginine, N2-[(phenylmethoxy)carbonyl]- advises against its use as food, drug, pesticide or biocidal product . It should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSFUMSAFMFNM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883670
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine, N2-[(phenylmethoxy)carbonyl]-

CAS RN

1234-35-1
Record name Benzyloxycarbonyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NG Chinenye, AC Ifeanyi, OI Maryrose… - American Journal of …, 2022 - researchgate.net
In today's society, the risk of cardiovascular disease is steadily rising. The fatty acid composition of three local fermented food condiments (dawadawa, ogiri igbo, and ogiri okpei) …
Number of citations: 0 www.researchgate.net
SA Hariani, K Kuswati, A Vitriyani, A Kurniawan - BIOEDUKASI, 2023 - jurnal.unej.ac.id
The genus Marsdenia is an essential genus with abundant phytochemistry. Its bioactive compounds contribute to the bioactivity of Marsdenia as drugs, biological control agents, and …
Number of citations: 1 jurnal.unej.ac.id
N Tabaja, A Kassas, S Hamieh, R Haidar… - Materials Sciences and …, 2021 - scirp.org
Olive Mill Solid Wastes (OMSW) released in nature without any treatment is a major environmental problem in the Mediterranean region. In this work, the catalyzed pyrolysis of OMSW …
Number of citations: 2 www.scirp.org
SH Baji, HM Shakir - Plant Archives, 2018 - plantarchives.org
The current research was conducted the chemical study of both genus Ficus L. and Morus L. in Iraq, which included three species of the first genus F. carica L., F. elastica Roxb. and F. …
Number of citations: 2 plantarchives.org
N Begum, K Akhtar, MA Ahanger, M Iqbal… - … Science and Pollution …, 2021 - Springer
Drought is a major environmental threat limiting worldwide crop production. Drought stress affects the tobacco quality and yield; therefore, the current research studies were undertaken …
Number of citations: 44 link.springer.com
E Benfenati, S Maggioni, G Campagnola… - Landfill Research …, 2007 - books.google.com
The landfill is a complex chemical reactor. Hundreds of organic compounds have been listed. On this basis, it is complex to identify a satisfactory scheme to study the presence of …
Number of citations: 9 books.google.com
S Reddy, T Dillon, CT Shelton - 2015 - PerkinElmer, Inc Waltham, USA
Number of citations: 2

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